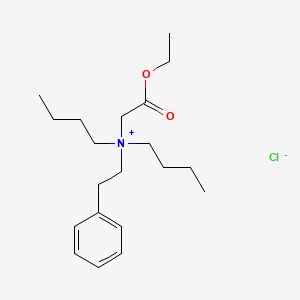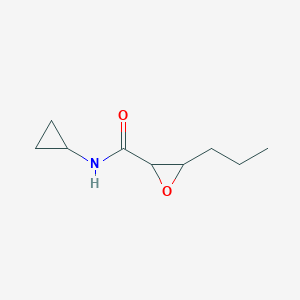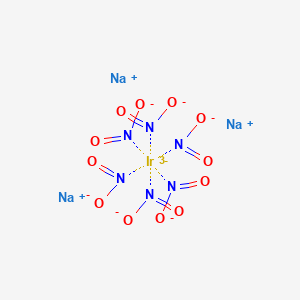
Sodium hexanitroiridate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexanitroiridate(III) is a chemical compound with the formula Na₃Ir(NO₂)₆ It is a coordination complex of iridium in the +3 oxidation state, where iridium is surrounded by six nitrite ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexanitroiridate(III) can be synthesized through the reaction of iridium(III) chloride with sodium nitrite in an aqueous solution. The reaction typically involves the following steps:
- Dissolving iridium(III) chloride in water.
- Adding sodium nitrite to the solution.
- Stirring the mixture at a controlled temperature to facilitate the formation of the complex.
- Isolating the product by filtration and drying.
Industrial Production Methods: While specific industrial production methods for sodium hexanitroiridate(III) are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium hexanitroiridate(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states or to elemental iridium.
Substitution: The nitrite ligands can be substituted by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of halide salts or phosphine ligands under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state complexes of iridium.
Reduction: Lower oxidation state complexes or elemental iridium.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Sodium hexanitroiridate(III) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other iridium complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, particularly in cancer treatment due to its cytotoxic properties.
Industry: Utilized in materials science for the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of sodium hexanitroiridate(III) involves its interaction with molecular targets through coordination chemistry. The nitrite ligands can participate in redox reactions, and the iridium center can form stable complexes with various substrates. These interactions can influence biological pathways and chemical processes, making the compound useful in diverse applications.
Comparison with Similar Compounds
Sodium hexachloroiridate(III): Na₃IrCl₆
Sodium hexabromoiridate(III): Na₃IrBr₆
Sodium hexacyanoiridate(III): Na₃Ir(CN)₆
Comparison: Sodium hexanitroiridate(III) is unique due to its nitrite ligands, which impart distinct redox properties and reactivity compared to other iridium complexes. The nitrite ligands can undergo various chemical transformations, making this compound versatile for different applications. In contrast, compounds with halide or cyanide ligands may have different stability and reactivity profiles, influencing their suitability for specific uses.
Properties
IUPAC Name |
trisodium;iridium(3-);hexanitrite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRPAFZWBQEKK-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
IrN6Na3O12-6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
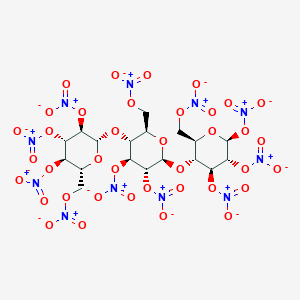
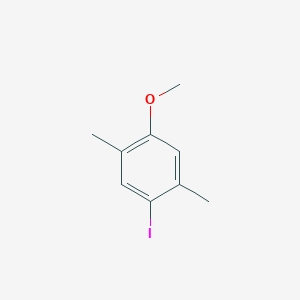
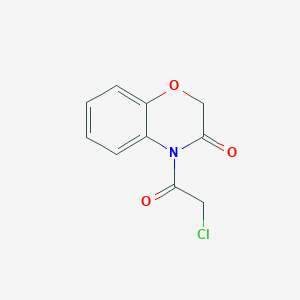



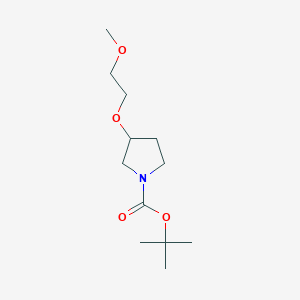



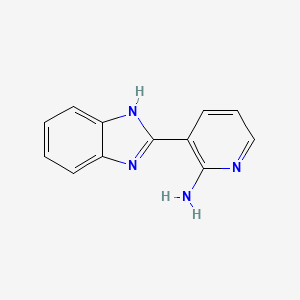
![[3-(Dodecyloxy)-2-hydroxypropyl]diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B3344843.png)
